

Spectroscopic Characterization of 5-Fluoro-2-hydroxy-3-nitropyridine: A Comparative Analysis

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxy-3-nitropyridine

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A detailed guide for researchers, scientists, and drug development professionals on the interpretation of spectroscopic data for **5-Fluoro-2-hydroxy-3-nitropyridine**. This guide provides a comparative analysis with related compounds, 2-hydroxy-3-nitropyridine and 5-chloro-2-hydroxy-3-nitropyridine, supported by experimental data and protocols.

This guide presents a comprehensive analysis of the spectroscopic data for **5-Fluoro-2-hydroxy-3-nitropyridine**, a compound of interest in pharmaceutical and medicinal chemistry. By comparing its spectral features with those of 2-hydroxy-3-nitropyridine and 5-chloro-2-hydroxy-3-nitropyridine, this document aims to provide a clear framework for the structural elucidation and characterization of this class of compounds. The data is presented in easily comparable tables, and detailed experimental protocols for the acquisition of spectroscopic data are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Fluoro-2-hydroxy-3-nitropyridine** and its analogues.

Table 1: ^1H NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Multiplicity
5-Fluoro-2-hydroxy-3-nitropyridine	8.67 (s, 1H), 8.28 (s, 1H)
2-hydroxy-3-nitropyridine	~8.0-8.5 (m), ~7.6 (m)
5-chloro-2-hydroxy-3-nitropyridine	No specific data available from search results.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
5-Fluoro-2-hydroxy-3-nitropyridine	No specific data available from search results.
2-hydroxy-3-nitropyridine	No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine	No specific data available from search results.

Table 3: IR Spectroscopic Data (Characteristic Peaks)

Compound	Wavenumber (cm^{-1})
5-Fluoro-2-hydroxy-3-nitropyridine	No specific data available from search results.
2-hydroxy-3-nitropyridine	No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine	No specific data available from search results.

Table 4: Mass Spectrometry Data

Compound	m/z (Method)
5-Fluoro-2-hydroxy-3-nitropyridine	157 (M-1) ⁻ (LRMS)
2-hydroxy-3-nitropyridine	No specific data available from search results.
5-chloro-2-hydroxy-3-nitropyridine	No specific data available from search results.

Interpretation of Spectroscopic Data

The spectroscopic data provides key insights into the molecular structure of **5-Fluoro-2-hydroxy-3-nitropyridine**.

- ^1H NMR: The presence of two singlets in the aromatic region for **5-Fluoro-2-hydroxy-3-nitropyridine** is consistent with the two protons on the pyridine ring. The downfield chemical shifts are indicative of the electron-withdrawing effects of the nitro and fluoro groups.
- Mass Spectrometry: The observation of a peak at m/z 157 in the negative ion mode mass spectrum corresponds to the deprotonated molecule $[\text{M}-\text{H}]^-$, confirming the molecular weight of 158.09 g/mol .

Further analysis of ^{13}C NMR and IR data, when available, would provide additional confirmation of the functional groups and the carbon skeleton.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ^{13}C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio are used.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

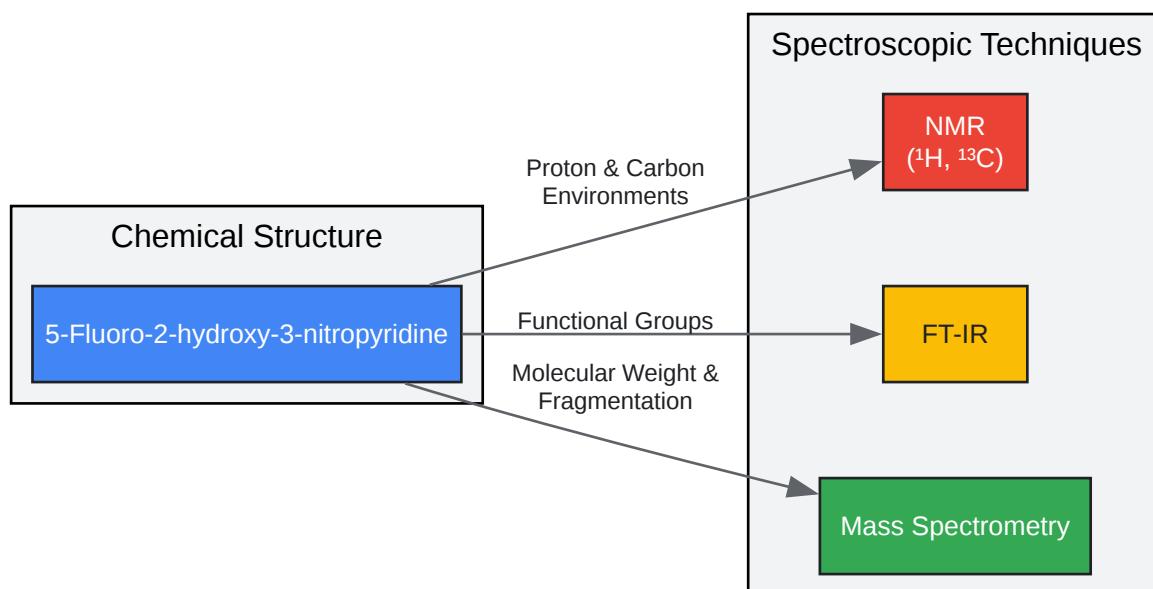
- Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.
- Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and analyze the fragmentation pattern to gain further structural information.

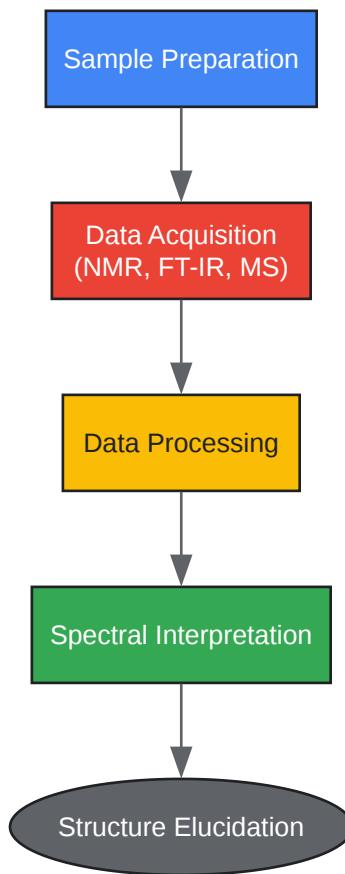
Visualization of Key Relationships

The following diagrams illustrate the structural relationships and a general workflow for spectroscopic analysis.



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Caption: Relationship between chemical structure and spectroscopic techniques.



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Caption: General workflow for spectroscopic analysis.

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